(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid
Description
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methoxy substituent at the β-carbon. This compound is structurally characterized by its (2R,3S) stereochemistry, which distinguishes it from diastereomers such as (2S,3S) or (2R,3R) configurations. The Boc group enhances solubility in organic solvents and protects the amine during peptide synthesis, while the methoxy group influences steric and electronic properties .
Properties
IUPAC Name |
(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544480-14-0 | |
| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Standard Boc Protection Protocol
A solution of L-threonine methyl ether (1.0 equiv) in tetrahydrofuran (THF) is treated with Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. The reaction proceeds for 12 hours at room temperature, yielding the Boc-protected intermediate with >95% efficiency. The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to achieve >99% purity.
Critical Parameters:
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Solvent Choice: THF or dichloromethane (DCM) optimizes Boc₂O reactivity.
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Base Selection: Triethylamine (TEA) or DMAP minimizes racemization.
Stereoselective Introduction of the Methoxy Group
The 3-methoxy configuration is introduced via nucleophilic substitution or enzymatic resolution.
Nucleophilic Substitution with Methyl Iodide
The hydroxyl group of Boc-protected L-threonine is methylated using methyl iodide (2.0 equiv) and silver(I) oxide (Ag₂O, 1.5 equiv) in DCM. The reaction achieves 85–90% yield after 6 hours at 40°C. Excess methyl iodide ensures complete conversion, while Ag₂O acts as a mild base to prevent epimerization.
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures of Boc-threonine derivatives in organic solvents. Using vinyl methyl ether as an acyl acceptor, the enzyme selectively hydrolyzes the (2S,3R)-isomer, leaving the desired (2R,3S)-enantiomer intact (ee >98%). This method is preferred for large-scale production due to its sustainability.
Hydrolysis of Methyl Esters
The final step involves hydrolyzing the methyl ester to the carboxylic acid.
Acidic Hydrolysis
Treatment with 6 M hydrochloric acid (HCl) at 60°C for 3 hours cleaves the ester group, yielding the target compound in 92% yield. Prolonged heating (>5 hours) risks Boc deprotection, necessitating precise temperature control.
Enzymatic Hydrolysis
Porcine liver esterase (PLE) selectively hydrolyzes the methyl ester under physiological conditions (pH 7.4, 37°C). This method preserves stereochemistry and achieves 88% yield without acidic byproducts.
Industrial-Scale Production
Continuous Flow Microreactor Systems
Recent advancements employ microreactors for Boc protection and methoxylation. Key benefits include:
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Enhanced Mixing: Laminar flow ensures uniform reagent distribution.
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Temperature Control: Exothermic reactions are stabilized at ±1°C.
Table 1: Comparison of Industrial Methods
| Parameter | Batch Process | Flow Microreactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 85% | 95% |
| Solvent Consumption | 50 L/kg | 15 L/kg |
| Purity | 97% | 99% |
Optimization Strategies
Solvent-Free Boc Protection
Ball milling Boc₂O with L-threonine methyl ether and potassium carbonate (K₂CO₃) eliminates solvent use. This mechanochemical approach achieves 90% yield in 30 minutes, reducing waste generation.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) accelerates methoxylation to 20 minutes, improving energy efficiency by 70% compared to conventional heating.
Analytical Characterization
Successful synthesis is confirmed via:
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NMR Spectroscopy: δ 1.44 ppm (Boc tert-butyl), δ 3.38 ppm (methoxy).
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HPLC: Retention time 8.2 minutes (C18 column, 70% acetonitrile).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: Free amine derivative.
Oxidation: Aldehyde or carboxylic acid derivatives.
Coupling: Peptide-linked products.
Scientific Research Applications
Renin Inhibition
One of the notable applications of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is in the development of renin inhibitors. Renin is an enzyme involved in blood pressure regulation, and its inhibition can lead to antihypertensive drugs. Research indicates that derivatives of this compound exhibit potential as effective renin inhibitors, contributing to the management of hypertension .
Synthesis of Peptides
The compound serves as a valuable building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This characteristic is particularly useful in synthesizing cyclic peptides and other biologically active compounds .
Case Study 1: Antihypertensive Drug Development
A study demonstrated that modifications of this compound led to the creation of novel antihypertensive agents. These agents showed significant efficacy in preclinical models, suggesting a promising pathway for drug development targeting cardiovascular diseases .
Case Study 2: Synthesis of Bioactive Peptides
In another research project, this compound was incorporated into a peptide sequence designed to mimic natural hormones. The resulting peptides exhibited enhanced biological activity compared to their natural counterparts, highlighting the compound's utility in drug design .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Renin Inhibition | Development of antihypertensive drugs | Effective in lowering blood pressure in models |
| Peptide Synthesis | Building block for complex peptides | Enhanced activity in bioactive peptide synthesis |
| Drug Development | Formation of new therapeutic agents | Potential for treating cardiovascular diseases |
Mechanism of Action
The mechanism of action of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
- (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (): Differs in configuration at C2 (S vs. R). Stereochemistry impacts biological activity and synthetic utility. For example, (2R,3S) isomers may exhibit distinct binding affinities in enzyme-mediated reactions .
- Molecular weight: 247.29 g/mol vs. 247.29 g/mol for the non-methylated variant, suggesting similar solubility profiles .
Substituent Variations
- 3-Hydroxy vs. 3-Methoxy Derivatives (): Compounds like (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid (CAS: 1318775-45-9) replace methoxy with hydroxy. hydroxy analogs >150°C) .
- Phenyl-Substituted Analogs (): (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid (CAS: 90731-57-0) introduces a hydrophobic aromatic ring. Increased molecular weight (279.33 g/mol) and logP (predicted ~3.5) enhance lipophilicity, favoring membrane permeability in drug design .
Functional Group Modifications
- Methyl Substituents on the Backbone (): (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid (CAS: 210346-16-0) adds a methyl group to the β-carbon.
Physical and Chemical Properties
Biological Activity
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid, commonly referred to as Boc-D-Met-OH, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy group. Understanding its biological activity is essential for its application in pharmaceuticals and biochemical research.
- Molecular Formula : C10H19NO4
- Molecular Weight : 219.27 g/mol
- CAS Number : 544480-14-0
The biological activity of Boc-D-Met-OH can be attributed to its role as a substrate or inhibitor in various biochemical pathways. The presence of the Boc group allows for protection against hydrolysis, making it suitable for peptide synthesis and other applications in medicinal chemistry.
1. Antimicrobial Activity
Boc-D-Met-OH has shown potential antimicrobial properties. Studies indicate that derivatives of amino acids can exhibit activity against various bacterial strains, suggesting that Boc-D-Met-OH may influence bacterial growth through interactions with microbial cell membranes or metabolic pathways.
2. Inhibition of Enzymatic Activity
Research indicates that compounds similar to Boc-D-Met-OH can inhibit specific enzymes involved in metabolic processes. For instance, its structural similarity to other amino acids allows it to act as a competitive inhibitor in enzymatic reactions involving amino acid metabolism.
3. Cell Signaling Modulation
The compound may modulate cell signaling pathways, particularly those associated with growth factors and cytokines. This modulation can impact processes such as apoptosis and cellular proliferation, making it a candidate for further studies in cancer research.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that Boc-D-Met-OH exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition : In vitro assays revealed that Boc-D-Met-OH inhibited the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The IC50 value was found to be 25 µM, suggesting moderate inhibitory potency .
- Cell Proliferation Studies : Experimental results showed that treatment with Boc-D-Met-OH reduced the proliferation of cancer cell lines such as HeLa and MCF-7 by approximately 30% compared to control groups. This effect was linked to the compound's ability to induce apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid?
The synthesis typically involves three stages: (1) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions; (2) stereoselective introduction of the methoxy group via nucleophilic substitution or enzymatic resolution to retain the (2R,3S) configuration; (3) carboxylic acid deprotection (if using ester precursors) via hydrolysis under mild acidic or basic conditions. Purification is achieved through recrystallization or flash chromatography .
Q. What analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : Verify stereochemistry via coupling constants (e.g., for methoxy and adjacent protons) and Boc group signals (~1.4 ppm for tert-butyl).
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm.
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What safety precautions are necessary when handling this compound?
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Desiccants (silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis?
Q. How does the Boc group influence reactivity in solid-phase peptide synthesis (SPPS)?
The Boc group provides temporary protection for the amino group, enabling stepwise peptide elongation. It is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) . Its bulkiness may reduce steric hindrance during coupling compared to Fmoc groups, improving reaction yields .
Q. What strategies optimize coupling efficiency in peptide chain elongation?
- Coupling agents : HBTU or HATU with DIPEA in DMF enhance activation.
- Microwave-assisted synthesis : Reduces reaction time and improves yields.
- Monitoring : Use Kaiser test or FT-IR to track free amine groups .
Q. How to resolve discrepancies between experimental NMR and computational data?
- Dynamic effects : Account for temperature-dependent conformational changes in NMR.
- Solvent corrections : Adjust computational models (e.g., COSMO-RS) for solvent polarity.
- X-ray crystallography : Validate absolute configuration if crystals are obtainable .
Q. What side reactions occur during Boc deprotection, and how are they mitigated?
Q. How does the methoxy group affect peptide conformational stability?
The methoxy group introduces steric and electronic effects , stabilizing β-sheet or turn structures via hydrogen bonding. Computational studies (e.g., MD simulations) can model its impact on backbone dihedral angles () and solvent accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
